molecular formula C11H12N4O2S B2822477 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 926231-57-4

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B2822477
CAS No.: 926231-57-4
M. Wt: 264.3
InChI Key: KZMMPVLLFMBGNE-UHFFFAOYSA-N
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Description

7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core. Its molecular formula is C₁₁H₁₂N₄O₂S, with a molecular weight of 264.31 g/mol . Key structural features include:

  • Methyl groups at positions 1 and 3, contributing to lipophilicity and steric shielding of the dione moiety.

This compound belongs to a broader class of pyrimido[4,5-d]pyrimidinediones, which are studied for their diverse pharmacological and synthetic applications.

Properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMMPVLLFMBGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scalability and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the mercapto position.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells, where it reduced cell viability significantly at micromolar concentrations.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways. In vitro studies have shown that it can reduce the replication rates of certain viruses, suggesting potential use in antiviral therapies.

Enzyme Inhibition

Another notable application is in enzyme inhibition. The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been characterized as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This property positions it as a candidate for further development in treating diseases that rely on targeted enzyme inhibition.

Summary of Biological Activities

Activity Type Target Effect Reference
AnticancerBreast cancer cellsReduced cell viability
AntiviralViral replicationDecreased replication rate
Enzyme inhibitionDihydrofolate reductasePotent inhibitor

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiviral Mechanism

A study focused on the compound's interaction with viral enzymes revealed that it effectively inhibited the activity of RNA-dependent RNA polymerase (RdRp) in influenza virus models. This inhibition resulted in a marked reduction in viral load in infected cell cultures.

Mechanism of Action

The mechanism of action of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and apoptosis signaling.

Comparison with Similar Compounds

The following analysis compares 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidinediones, focusing on substituent variations and their implications.

Substituent Variations at Position 7

Position 7 modifications significantly alter steric and electronic properties:

Compound Name Substituent at C7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[...] Cyclopropyl C₁₁H₁₂N₄O₂S 264.31 High lipophilicity; metabolic stability inferred from cyclopropyl group .
7-Ethyl-5-mercapto-1,3-dimethylpyrimido[...] Ethyl C₁₀H₁₂N₄O₂S 252.30 Reduced steric hindrance vs. cyclopropyl; potential for faster metabolism .
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyridof[2,3-d]pyrimidine-2,4(1H,3H)-dione Chloro, Fluoro Not provided Not provided Halogenation enhances electrophilicity and binding affinity; patented for therapeutic applications .
7-Aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Amino (-NH₂) C₈H₇N₅O₂ 205.17 Amino group improves solubility; potential for nucleophilic interactions .

Key Observations :

  • The cyclopropyl group in the target compound may confer greater metabolic stability compared to ethyl or amino substituents, as cyclopropane rings resist oxidative degradation .
  • Halogenated derivatives (e.g., 7-chloro-6-fluoro) are often prioritized in drug discovery due to enhanced target binding, as seen in patented anti-infective agents .
Substituent Variations at Position 5

The mercapto group at position 5 distinguishes the target compound from analogs with hydroxy, acetoxy, or alkylamino groups:

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[...] Mercapto (-SH) C₁₁H₁₂N₄O₂S 264.31 Thiol reactivity enables disulfide formation or metal chelation .
5-(2-Hydroxyethyl)pyrimidin-2,4-dione Hydroxyethyl C₆H₈N₂O₃ 156.14 Increased hydrophilicity; used as intermediates in nucleoside synthesis .
5-(tert-Butylamino)-1,3-dibenzylpyrimido[...] tert-Butylamino C₂₃H₂₆N₆O₂ 430.50 Bulky tert-butyl group enhances selectivity in catalytic reactions .

Key Observations :

  • The mercapto group offers unique reactivity for covalent bonding or redox activity, unlike the inert hydroxyethyl or sterically hindered tert-butylamino groups .
Variations in N1/N3 Substituents

Methyl groups at N1 and N3 are compared to benzyl or hydrogen substituents:

Compound Name N1/N3 Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[...] Methyl C₁₁H₁₂N₄O₂S 264.31 Methyl groups enhance lipophilicity and membrane permeability .
1,3-Dibenzyl-5-(tert-butylamino)pyrimido[...] Benzyl C₂₃H₂₆N₆O₂ 430.50 Benzyl groups increase steric bulk, potentially reducing metabolic clearance .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Hydrogen C₁₈H₂₂N₄O₃ 342.40 Unsubstituted N1/N3 positions reduce steric hindrance, favoring target engagement in anti-tuberculosis applications .

Key Observations :

  • Methyl groups balance lipophilicity and metabolic stability, whereas benzyl substituents may prolong half-life but limit solubility .

Biological Activity

7-Cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

The compound has a molecular formula of C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S and a CAS number of 153595-89-2. Its structure features a pyrimidine core substituted with cyclopropyl and mercapto groups, which are believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with mercapto groups often exhibit significant antimicrobial properties. The presence of the thiol group in 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine enhances its interaction with microbial enzymes and cellular structures.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation.

Cancer Type Effect Reference
Breast CancerInduces apoptosis
Lung CancerInhibits cell proliferation

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and other key metabolic enzymes. This inhibition can lead to anti-inflammatory effects that are beneficial in treating conditions like arthritis.

Enzyme Inhibition Type Reference
COX-2Selective inhibition
LipoxygenaseModerate inhibition

Case Studies

Several case studies have explored the pharmacokinetics and therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated the efficacy of 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine against various bacterial strains. The results indicated a dose-dependent response with significant activity at lower concentrations.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis.
  • Inflammation Models : Animal models demonstrated reduced inflammation markers following administration of the compound, supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione to maximize yield and purity?

  • Methodology : Key parameters include temperature control (e.g., 80–120°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF or DMSO), and catalyst use (e.g., Lewis acids or heterogenous catalysts). Reaction time optimization (12–24 hours) and stoichiometric ratios of cyclopropane derivatives to pyrimidine precursors are critical. Post-synthesis purification via column chromatography or recrystallization improves purity .
  • Data Considerations : Monitor reaction progress using TLC or HPLC. Validate purity via NMR (e.g., absence of residual solvent peaks) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methyl groups at δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) resolves complex coupling patterns .
  • IR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for mercapto groups, C=O stretches at 1650–1750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Q. How can researchers screen this compound for biological activity in academic settings?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for cytotoxicity in normal cells (e.g., HEK293) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Use molecular docking to predict binding affinity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions (e.g., binding to DNA repair enzymes or kinase pockets). Use software like GROMACS or AMBER .
  • QSAR Modeling : Correlate substituent properties (e.g., cyclopropyl lipophilicity) with bioactivity. Validate models using leave-one-out cross-validation .
  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in derivatization reactions .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres. Use DSC to detect phase transitions (e.g., melting points, glass transitions) .
  • Statistical Experimental Design : Apply factorial designs to isolate variables (e.g., heating rate, sample mass) contributing to discrepancies .
  • Reproducibility Checks : Standardize protocols across labs, including calibration of equipment and purity verification .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-Crystallization : Screen with co-formers (e.g., carboxylic acids) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the mercapto or cyclopropyl positions .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics. Monitor release profiles via dialysis .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Measure KiK_i and VmaxV_{max} using Lineweaver-Burk plots. Test for competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme active site through alanine scanning .

Methodological Resources

  • Synthetic Optimization : Refer to multi-step protocols for pyrimidine derivatives in and .
  • Data Analysis : Use statistical experimental design (DOE) principles from to minimize trial-and-error approaches.
  • Computational Tools : Leverage ICReDD’s reaction path search methods () for efficient reaction design.

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